Cas no 207612-71-3 (1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene)
![1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene structure](https://www.kuujia.com/scimg/cas/207612-71-3x500.png)
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
- Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-
- 1-[4-(4-bromophenyl)phenyl]naphthalene
- 1-(4'-bromobiphenyl-4-yl)naphthalene
- SCHEMBL3775154
- 207612-71-3
- CS-0120832
- 4-bromo-4'-(naphthalen-1-yl)-1,1'-biphenyl
- F74674
- BS-47388
- 1-(4'-Bromo[1,1'-biphenyl]-4-yl)naphthalene
- 1-(4 inverted exclamation marka-Bromo[1,1 inverted exclamation marka-biphenyl]-4-yl)naphthalene
- DB-406594
-
- Inchi: 1S/C22H15Br/c23-20-14-12-17(13-15-20)16-8-10-19(11-9-16)22-7-3-5-18-4-1-2-6-21(18)22/h1-15H
- InChI Key: XCGVNJBBWRPIPZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=CC(=CC=1)C1=CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 358.03571g/mol
- Monoisotopic Mass: 358.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.1
- Topological Polar Surface Area: 0
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM557150-10g |
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene |
207612-71-3 | 95%+ | 10g |
$2170 | 2023-01-03 | |
1PlusChem | 1P002JMG-250mg |
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)- |
207612-71-3 | 98% | 250mg |
$47.00 | 2023-12-19 | |
eNovation Chemicals LLC | Y1261502-100mg |
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)- |
207612-71-3 | 98% | 100mg |
$80 | 2025-02-25 | |
eNovation Chemicals LLC | Y1261502-250mg |
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)- |
207612-71-3 | 98% | 250mg |
$95 | 2025-02-25 | |
Aaron | AR002JUS-250mg |
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)- |
207612-71-3 | 98% | 250mg |
$49.00 | 2025-02-12 | |
Aaron | AR002JUS-1g |
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)- |
207612-71-3 | 98% | 1g |
$132.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1261502-250mg |
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)- |
207612-71-3 | 98% | 250mg |
$95 | 2024-06-07 | |
eNovation Chemicals LLC | Y1261502-100mg |
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)- |
207612-71-3 | 98% | 100mg |
$80 | 2025-02-27 | |
eNovation Chemicals LLC | Y1261502-250mg |
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)- |
207612-71-3 | 98% | 250mg |
$95 | 2025-02-27 | |
eNovation Chemicals LLC | Y1261502-1g |
Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)- |
207612-71-3 | 98% | 1g |
$180 | 2025-02-27 |
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
Professional Introduction to Compound with CAS No. 207612-71-3 and Product Name: 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
The compound with the CAS number 207612-71-3 and the product name 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene represents a significant advancement in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its biphenyl and naphthalene core structure, has garnered considerable attention due to its unique chemical properties and potential applications in drug development. The presence of a bromine substituent at the 4'-position of the biphenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the exploration of biphenyl derivatives has been extensively studied for their role in medicinal chemistry. The structural motif of biphenyl is known for its stability and ability to interact with biological targets, making it a preferred scaffold in the design of novel therapeutic agents. The naphthalene component further contributes to the molecule's complexity, offering multiple sites for functionalization and modification. This combination of structural features has positioned 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene as a promising candidate for further investigation.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, particularly Suzuki-Miyaura coupling. The bromine atom at the 4'-position of the biphenyl ring serves as an excellent leaving group, facilitating the formation of new carbon-carbon bonds with various organic substrates. This property has been leveraged in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Researchers have utilized this compound to construct intricate molecular architectures that mimic natural products and bioactive molecules.
Recent studies have highlighted the role of biphenyl derivatives in addressing various therapeutic challenges. For instance, compounds similar to 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene have been explored as inhibitors of enzymes involved in cancer progression. The biphenyl core provides a rigid framework that can interact with specific pockets on target enzymes, while the naphthalene moiety offers additional binding interactions. This dual interaction mechanism enhances the binding affinity and selectivity of these compounds, making them attractive candidates for drug development.
The bromine substituent also plays a crucial role in modulating the electronic properties of the molecule. Brominated aromatic compounds are known for their ability to influence charge transport properties, making them relevant in materials science applications such as organic electronics and photovoltaics. While this compound's primary focus remains in pharmaceutical research, its potential extends to other areas where precise control over molecular structure is essential.
In conclusion, 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene represents a versatile and innovative compound with significant implications for both academic research and industrial applications. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, its importance in advancing chemical science is likely to grow.
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